Methyl 3-(isoquinolin-5-yl)propanoate

CAS No.: 87087-26-1

Cat. No.: VC2875595

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87087-26-1 |

|---|---|

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | methyl 3-isoquinolin-5-ylpropanoate |

| Standard InChI | InChI=1S/C13H13NO2/c1-16-13(15)6-5-10-3-2-4-11-9-14-8-7-12(10)11/h2-4,7-9H,5-6H2,1H3 |

| Standard InChI Key | JJKASTZXQCRUKR-UHFFFAOYSA-N |

| SMILES | COC(=O)CCC1=CC=CC2=C1C=CN=C2 |

| Canonical SMILES | COC(=O)CCC1=CC=CC2=C1C=CN=C2 |

Introduction

Physical and Chemical Properties

Structural Characteristics

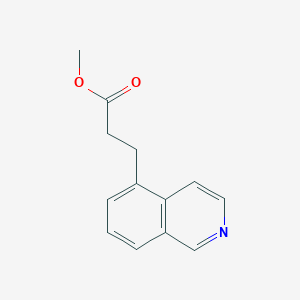

Methyl 3-(isoquinolin-5-yl)propanoate features an isoquinoline core with a propanoate side chain attached at the 5-position. The isoquinoline nucleus consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system with nitrogen at the 2-position. The propanoate group extends from the 5-position of the isoquinoline ring and terminates with a methyl ester functional group. This structural arrangement contributes to the compound's chemical behavior, including its solubility profile and reactivity patterns in various environments.

Data Table: Key Physical and Chemical Properties

Synthesis Methods

Esterification Process

The primary synthetic route to Methyl 3-(isoquinolin-5-yl)propanoate typically involves the esterification of 3-(isoquinolin-5-yl)propanoic acid with methanol. This reaction commonly employs acidic catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the conversion of the carboxylic acid to the corresponding methyl ester. The reaction is typically conducted under reflux conditions to ensure complete conversion to the desired ester product. This approach represents a straightforward and efficient method for producing the target compound with good yields and purity.

Reaction Conditions

The esterification reaction generally occurs under carefully controlled conditions to optimize yield and purity. A similar synthesis approach can be observed in related compounds, where refluxing the reaction mixture for several hours (typically 5 hours or more) ensures completion of the reaction . Catalytic amounts of strong acids like sulfuric acid facilitate the nucleophilic attack of the methanol oxygen on the carbonyl carbon of the carboxylic acid. After cooling to room temperature, the reaction mixture can be filtered and purified to isolate the desired product. These conditions are critical for achieving high-quality Methyl 3-(isoquinolin-5-yl)propanoate for research applications.

Chemical Reactions and Mechanisms

Oxidation Reactions

Methyl 3-(isoquinolin-5-yl)propanoate can undergo oxidation reactions, particularly at the propanoate chain. These oxidations can lead to the formation of corresponding carboxylic acids through hydrolysis of the methyl ester group. The susceptibility to oxidation is an important consideration for both storage conditions and potential metabolic pathways if the compound were to be developed for pharmaceutical applications. Understanding these oxidative mechanisms is crucial for predicting the compound's behavior in biological systems and for designing derivatives with enhanced stability profiles.

Ester Hydrolysis

As with other methyl esters, Methyl 3-(isoquinolin-5-yl)propanoate can undergo hydrolysis under acidic or basic conditions, yielding the parent carboxylic acid and methanol. This reaction is particularly relevant in biological systems, where esterases might catalyze the hydrolysis of the ester bond. The resulting carboxylic acid would exhibit different physicochemical properties compared to the ester, including increased water solubility and altered biological activity. This hydrolytic susceptibility represents both a potential limitation for certain applications and an opportunity for prodrug development strategies.

Structure-Reactivity Relationships

The isoquinoline framework of the compound significantly influences its reactivity patterns. The nitrogen atom in the isoquinoline ring can participate in various reactions, including protonation, alkylation, and coordination with metal ions. Additionally, the aromatic system can engage in electrophilic aromatic substitution reactions, although these typically require activating conditions due to the electron-withdrawing nature of the nitrogen in the ring. These structure-based reactivity patterns provide opportunities for further chemical modifications and the development of derivative compounds with tailored properties.

Biological Activities and Applications

Research Relevance

Methyl 3-(isoquinolin-5-yl)propanoate serves as an important intermediate in medicinal chemistry research. Its structure allows for further modifications at various positions, making it a versatile building block for the synthesis of more complex compounds with enhanced biological activities. These structural modifications might include alterations to the isoquinoline core, variations in the linker length or composition, or changes to the ester functionality. Each modification could potentially yield derivatives with improved potency, selectivity, or pharmacokinetic properties, advancing the development of new therapeutic agents.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy represents a powerful and non-destructive analytical technique for elucidating the structure and purity of Methyl 3-(isoquinolin-5-yl)propanoate. Both proton (¹H) and carbon (¹³C) NMR provide valuable information about the chemical environment of different atoms within the molecule. The aromatic protons of the isoquinoline ring typically appear in the downfield region (7-9 ppm), while the aliphatic protons of the propanoate chain and methyl ester group resonate in the upfield region (2-4 ppm). These spectral patterns serve as characteristic fingerprints for confirming the compound's identity and assessing its purity.

Mass Spectrometry

Mass spectrometry offers another essential analytical approach for characterizing Methyl 3-(isoquinolin-5-yl)propanoate. This technique provides precise molecular weight confirmation through the detection of the molecular ion peak at m/z 215, corresponding to the compound's molecular weight. Additionally, fragmentation patterns observed in mass spectrometry can offer structural insights, such as the loss of the methoxy group (31 mass units) or cleavage patterns characteristic of the isoquinoline ring system. These fragmentation signatures further confirm the structural identity of the compound and help distinguish it from similar molecules.

Other Characterization Methods

Additional analytical techniques that would be valuable for fully characterizing Methyl 3-(isoquinolin-5-yl)propanoate include:

-

Infrared spectroscopy to identify functional group vibrations, particularly the ester carbonyl stretch (~1730-1750 cm⁻¹)

-

UV-visible spectroscopy to examine the characteristic absorption patterns of the aromatic isoquinoline system

-

X-ray crystallography to determine the precise three-dimensional structure if crystalline material is available

-

High-performance liquid chromatography (HPLC) to assess purity and develop separation methods

These complementary techniques provide a comprehensive analytical profile of the compound, ensuring its identity, purity, and structural integrity for research applications.

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of Methyl 3-(isoquinolin-5-yl)propanoate appear in the scientific literature, including:

-

Methyl (3R)-3-hydroxy-3-(isoquinolin-5-yl)propanoate (CAS: 2227915-34-4), which contains an additional hydroxyl group at the 3-position of the propanoate chain

-

Methyl 3-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)propanoate, featuring a reduced isoquinoline ring system with an additional amino group

-

Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, containing an oxy-linkage and an oxidized isoquinoline ring

These structural variations illustrate the diversity of isoquinoline-based compounds and their potential for further derivatization to enhance specific properties or activities.

Data Table: Comparison of Methyl 3-(isoquinolin-5-yl)propanoate with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Methyl 3-(isoquinolin-5-yl)propanoate | 87087-26-1 | C₁₃H₁₃NO₂ | 215.25 | Base structure |

| Methyl (3R)-3-hydroxy-3-(isoquinolin-5-yl)propanoate | 2227915-34-4 | C₁₃H₁₃NO₃ | 231.25 | Additional hydroxyl group |

| Methyl 3-(8-amino-3,4-dihydroisoquinolin-2(1H)-yl)propanoate | Not specified | C₁₃H₁₈N₂O₂ | 234.29 | Reduced isoquinoline with amino group |

| Methyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate | 2097935-93-6 | C₁₃H₁₃NO₄ | 247.25 | Oxy-linkage and oxidized isoquinoline |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume